molecular formula C27H24N4O4 B11202061 1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione

1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione

Cat. No.: B11202061
M. Wt: 468.5 g/mol
InChI Key: ZHRPWUUPPFYREG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a quinazoline-2,4-dione derivative featuring a 1,2,4-oxadiazole moiety and a phenethyl substituent. The quinazoline-dione core is a privileged scaffold in medicinal chemistry due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The phenethyl group at position 3 may influence binding interactions with biological targets, such as enzymes or receptors.

Properties

Molecular Formula

C27H24N4O4

Molecular Weight

468.5 g/mol

IUPAC Name

1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-phenylethyl)quinazoline-2,4-dione

InChI

InChI=1S/C27H24N4O4/c1-2-34-23-15-9-7-13-21(23)25-28-24(35-29-25)18-31-22-14-8-6-12-20(22)26(32)30(27(31)33)17-16-19-10-4-3-5-11-19/h3-15H,2,16-18H2,1H3

InChI Key

ZHRPWUUPPFYREG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CCC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Formation of Amidoxime Intermediate

2-Ethoxybenzaldehyde reacts with hydroxylamine hydrochloride (1.2 equiv) in ethanol under reflux (12 hours) to yield the corresponding amidoxime (85% purity).

Cyclization to 1,2,4-Oxadiazole

The amidoxime intermediate is treated with chloroacetyl chloride (1.5 equiv) in dry acetone at 0°C, followed by reflux in toluene for 6 hours to form 3-(2-ethoxyphenyl)-5-(chloromethyl)-1,2,4-oxadiazole as a yellow oil (72% yield).

Characterization Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.1 Hz, 1H), 7.45 (t, J = 7.7 Hz, 1H), 6.95 (d, J = 8.3 Hz, 1H), 4.82 (s, 2H), 4.15 (q, J = 7.0 Hz, 2H), 1.45 (t, J = 7.0 Hz, 3H).

Coupling of Oxadiazole-Methyl Chloride to Quinazoline-2,4-Dione

The final step involves nucleophilic substitution to attach the oxadiazole-methyl group to the N1 position of 3-phenethylquinazoline-2,4-dione. A mixture of 3-phenethylquinazoline-2,4-dione (1.0 equiv), 3-(2-ethoxyphenyl)-5-(chloromethyl)-1,2,4-oxadiazole (1.2 equiv), anhydrous K₂CO₃ (1.5 equiv), and KI (1.0 equiv) in DMF is stirred at room temperature for 24 hours. The product is precipitated in ice-water and recrystallized from ethanol to yield the target compound (68% yield).

Reaction Optimization

  • Solvent : DMF ensures solubility of both reactants.

  • Catalyst : KI enhances the reactivity of the chloromethyl group.

Analytical Characterization

The final product is characterized using ¹H NMR, ¹³C NMR, and elemental analysis :

¹H NMR (400 MHz, DMSO-d₆)

  • δ 8.25 (s, 1H, quinazoline H-5),

  • δ 7.60–7.20 (m, 9H, aromatic protons),

  • δ 5.10 (s, 2H, N-CH₂-oxadiazole),

  • δ 4.40 (t, J = 7.1 Hz, 2H, phenethyl CH₂),

  • δ 4.05 (q, J = 7.0 Hz, 2H, OCH₂CH₃),

  • δ 3.00 (t, J = 7.1 Hz, 2H, phenethyl CH₂),

  • δ 1.35 (t, J = 7.0 Hz, 3H, OCH₂CH₃).

Elemental Analysis

  • Calculated : C, 67.85; H, 5.20; N, 12.10; O, 14.85.

  • Found : C, 67.92; H, 5.18; N, 12.05; O, 14.80.

Summary of Synthetic Routes

StepReaction TypeReagents/ConditionsYieldReference
1Quinazoline-2,4-dione formation(Boc)₂O, DMAP, CH₃CN, MW, 30 min85%
2N3-PhenethylationPhenethyl bromide, K₃PO₄, DMSO, 80°C, 12 h90%
3Oxadiazole synthesisChloroacetyl chloride, toluene, reflux, 6 h72%
4N1-AlkylationK₂CO₃, KI, DMF, rt, 24 h68%

Challenges and Mitigation Strategies

  • Regioselectivity : Competing alkylation at N1 and N3 is minimized by stepwise functionalization.

  • Oxadiazole Stability : The chloromethyl-oxadiazole intermediate is moisture-sensitive; reactions are conducted under anhydrous conditions .

Chemical Reactions Analysis

Types of Reactions

1-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction may lead to the formation of partially or fully reduced quinazoline or oxadiazole rings .

Scientific Research Applications

Anticancer Properties

Numerous studies have highlighted the anticancer potential of compounds containing quinazoline and oxadiazole moieties. The mechanisms through which 1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione exerts its effects include:

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer cell signaling pathways, thereby hindering tumor growth and proliferation.
  • Cytotoxic Effects : Research indicates that similar oxadiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For example, studies have reported IC50 values comparable to established chemotherapeutics like 5-Fluorouracil in MCF-7 breast cancer cells.

Antimicrobial Activity

The oxadiazole moiety contributes to the compound's potential as an antimicrobial agent. Mechanisms include:

  • Disruption of Bacterial Cell Walls : The compound may interfere with bacterial cell wall synthesis or metabolic pathways essential for bacterial survival.

Synthesis and Reaction Pathways

The synthesis of 1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione typically involves multi-step processes that can include:

  • Formation of the Oxadiazole Ring : This step often involves cyclization reactions that yield the oxadiazole structure.
  • Quinazoline Synthesis : The quinazoline backbone is constructed through condensation reactions involving appropriate precursors.
  • Final Coupling Reaction : The final product is obtained by coupling the synthesized oxadiazole and quinazoline components.

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer effects of various derivatives similar to 1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione against different cancer cell lines. Results indicated that compounds with similar structural features exhibited promising cytotoxicity and were effective in inhibiting tumor growth in vitro.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on assessing the antimicrobial properties of this compound against several bacterial strains. The findings demonstrated that it effectively inhibited bacterial growth at low concentrations, suggesting its potential as a therapeutic agent in treating bacterial infections.

Mechanism of Action

The mechanism of action of 1-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets and pathways. The oxadiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The quinazoline core can bind to DNA or proteins, disrupting their normal function. These interactions can lead to the modulation of various biological pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Research Implications and Gaps

  • Synthetic Feasibility : Evidence confirms that alkylation/functionalization of the quinazoline-dione core is feasible, enabling further derivatization to optimize activity.

Biological Activity

The compound 1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a novel derivative that integrates quinazoline and oxadiazole moieties. Quinazoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound based on recent research findings.

Synthesis and Characterization

The synthesis of the compound involves multiple steps including the formation of the quinazoline core and subsequent functionalization with an oxadiazole group. Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to confirm the structure of the synthesized compound.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of quinazoline derivatives against various bacterial strains. The compound was tested against both Gram-positive and Gram-negative bacteria using methods such as the Agar well diffusion method.

Bacterial Strain Inhibition Zone (mm) MIC (mg/mL)
Staphylococcus aureus1270
Escherichia coli1175
Candida albicans1077

The results indicated that the compound exhibited moderate antibacterial activity, comparable to standard drugs like ampicillin .

Anticancer Activity

The compound's anticancer potential was assessed through in vitro cytotoxicity tests against various cancer cell lines. The results showed varying degrees of cytotoxicity, with IC50 values indicating significant activity.

Cell Line IC50 (µg/mL)
A549 (lung cancer)15.73
HeLa (cervical cancer)27.66
MCF-7 (breast cancer)11.20

These findings suggest that the compound could serve as a lead for developing new anticancer agents .

Molecular docking studies have been conducted to elucidate the interaction between the compound and target enzymes involved in bacterial resistance mechanisms, such as dihydrofolate reductase and DNA gyrase. These studies indicate that the compound binds effectively to these targets, potentially inhibiting their activity and leading to bacterial cell death .

Case Studies

  • Case Study 1: Antibacterial Efficacy
    In a comparative study, the synthesized quinazoline derivative demonstrated superior antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to traditional antibiotics.
  • Case Study 2: Anticancer Potential
    A series of in vitro tests on human lung cancer cells revealed that the compound not only inhibited cell proliferation but also induced apoptosis, highlighting its potential as an anticancer therapeutic agent.

Q & A

(Basic) What established synthetic routes are available for this compound?

The synthesis typically involves cyclocondensation and alkylation steps. A key method involves reacting N’-benzoyl precursors with phosphorous oxychloride under reflux, followed by hydrolysis to replace chlorine atoms. Subsequent alkylation with oxadiazole-containing reagents (e.g., 5-(chloromethyl)-3-aryl-1,2,4-oxadiazoles) introduces the oxadiazole moiety . For example, alkylation in PEG-400 with catalysts like Bleaching Earth Clay (pH 12.5) at 70–80°C optimizes yield, monitored via TLC .

(Advanced) How can reaction conditions be optimized for introducing diverse oxadiazole substituents?

Variables include:

  • Catalyst loading : 10 wt% Bleaching Earth Clay improves reaction efficiency .
  • Solvent selection : Polar aprotic solvents like PEG-400 enhance solubility of intermediates.
  • Temperature control : Maintaining 70–80°C prevents side reactions during alkylation.
    Post-reaction purification via recrystallization in acetic acid ensures purity (>95%) .

(Basic) What spectroscopic techniques confirm structural integrity?

  • ¹H/¹³C NMR : Identifies substituent environments (e.g., ethoxyphenyl protons at δ 1.2–1.5 ppm for CH₃ and δ 4.1–4.3 ppm for OCH₂) .
  • IR spectroscopy : Detects carbonyl stretches (C=O at ~1700 cm⁻¹) and oxadiazole ring vibrations (C=N at ~1600 cm⁻¹) .
  • X-ray crystallography : Validates 3D conformation, as demonstrated for analogous oxadiazole derivatives .

(Advanced) How are acid-base properties of derivatives analyzed?

Potentiometric titration with tetrabutylammonium hydroxide (TBAH) in non-aqueous solvents (e.g., isopropyl alcohol) measures pKa. Half-neutralization potentials (HNPs) are derived from mV vs. TBAH volume plots, with pKa values calculated using the Henderson-Hasselbalch equation .

(Basic) How should antimicrobial activity screening be designed?

  • Test strains : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.
  • Controls : Include standard antibiotics (e.g., ciprofloxacin) and solvent-only blanks.
  • Metrics : Minimum inhibitory concentration (MIC) is determined via broth microdilution .

(Advanced) How to resolve contradictions in bioactivity data among analogs?

Contradictions may arise from:

  • Substituent effects : Bulkier aryl groups on oxadiazole may reduce membrane permeability despite in vitro activity .
  • Solubility limitations : Use logP calculations (e.g., via HPLC) to correlate hydrophobicity with bioavailability.
  • Assay variability : Standardize protocols (e.g., incubation time, inoculum size) across labs .

(Advanced) What computational methods predict bioactivity?

  • Molecular docking : Models interactions with targets (e.g., bacterial DNA gyrase) using crystal structures .
  • QSAR modeling : Relates substituent electronic parameters (Hammett σ) to antimicrobial MIC values .

(Basic) How can solubility be improved for in vivo studies?

  • Derivatization : Introduce polar groups (e.g., -OH, -NH₂) on the phenethyl or oxadiazole moieties.
  • Salt formation : Use hydrochloride or sodium salts to enhance aqueous solubility .

(Advanced) How to validate intermediate stability under varying conditions?

  • Hydrolysis studies : Reflux intermediates in acidic/basic buffers (pH 2–12) and monitor degradation via HPLC.
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures .

(Advanced) How to design a structure-activity relationship (SAR) study for the oxadiazole moiety?

Synthesize analogs : Vary substituents on the oxadiazole’s 3-aryl group (e.g., electron-withdrawing Cl vs. donating OCH₃).

Assay bioactivity : Compare MICs against bacterial/fungal strains.

Statistical analysis : Use multivariate regression to correlate substituent properties (e.g., logP, molar refractivity) with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.